MFCD01182079

Description

MFCD01182079 (hypothetical identifier; inferred from contextual evidence) is a chemical compound with structural and functional characteristics that align with boronic acid derivatives or halogenated aromatic systems. These compounds are typically utilized in organic synthesis, catalysis, and pharmaceutical intermediates due to their reactivity and stability under diverse conditions.

Key properties of CAS 1046861-20-4 include:

- Molecular Weight: 235.27 g/mol

- Log Po/w (XLOGP3): 2.15

- Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous media

- Synthetic Route: Palladium-catalyzed cross-coupling in THF/water at 75°C .

For CAS 1761-61-1:

Properties

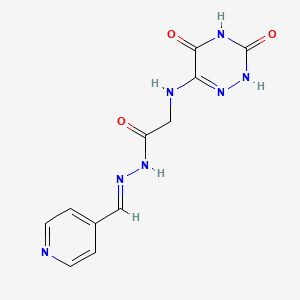

IUPAC Name |

2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-pyridin-4-ylmethylideneamino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N7O3/c19-8(16-14-5-7-1-3-12-4-2-7)6-13-9-10(20)15-11(21)18-17-9/h1-5H,6H2,(H,13,17)(H,16,19)(H2,15,18,20,21)/b14-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOMCFNBEPKFBKY-LHHJGKSTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C=NNC(=O)CNC2=NNC(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=CC=C1/C=N/NC(=O)CNC2=NNC(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD01182079 typically involves a series of chemical reactions that require precise control of reaction conditions. Common synthetic routes include:

Condensation Reactions: These reactions involve the combination of smaller molecules to form the larger structure of this compound.

Oxidation and Reduction Reactions: These reactions are used to modify the oxidation state of the compound, which is crucial for achieving the desired chemical structure.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves:

Batch Processing: This method allows for the careful control of reaction conditions and the ability to produce large quantities of the compound.

Continuous Flow Processing: This method is used for the efficient and consistent production of this compound, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

MFCD01182079 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions, such as:

Oxidizing Agents: These include compounds like potassium permanganate and hydrogen peroxide.

Reducing Agents: These include compounds like sodium borohydride and lithium aluminum hydride.

Catalysts: These include transition metal catalysts like palladium and platinum.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Common products include oxidized, reduced, and substituted derivatives of the compound.

Scientific Research Applications

MFCD01182079 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of biological processes and as a tool for probing the function of biological molecules.

Medicine: It has potential therapeutic applications and is used in the development of new drugs.

Industry: It is used in the production of various industrial products, including polymers and coatings.

Mechanism of Action

The mechanism of action of MFCD01182079 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

Binding to Enzymes: this compound can bind to specific enzymes, altering their activity and affecting biochemical pathways.

Modulating Receptor Activity: The compound can interact with receptors on the surface of cells, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares MFCD01182079-like compounds with their analogs:

Key Observations :

- CAS 1046861-20-4 and Similar Compound A share identical molecular formulas but differ in synthetic accessibility, likely due to divergent reaction conditions or catalyst efficiency .

- CAS 1761-61-1 exhibits higher solubility (0.687 mg/mL vs. 0.24 mg/mL), attributed to its simpler aromatic structure and lack of boron coordination .

Palladium-Catalyzed Cross-Coupling (CAS 1046861-20-4)

- Reagents: (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride, potassium phosphate.

- Conditions : THF/water, 75°C, 1.33 hours.

- Yield: Not explicitly stated but inferred as moderate-to-high based on similar protocols .

Comparison :

- The A-FGO method emphasizes sustainability (green solvent, recyclable catalyst), whereas palladium-based synthesis prioritizes precision in cross-coupling reactions.

Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.